Cep-37440

Übersicht

Beschreibung

CEP-37440 is a potent, orally active dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . It has been used in trials studying the treatment of solid tumors . It’s known to decrease cell proliferation by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) .

Molecular Structure Analysis

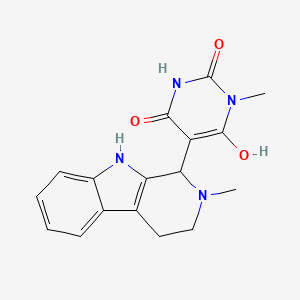

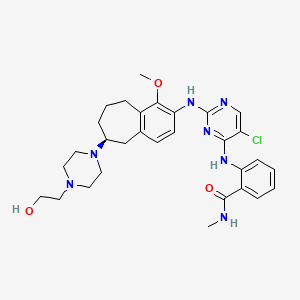

The molecular formula of CEP-37440 is C30H38ClN7O3 . The InChI and SMILES strings provide a textual representation of the molecule structure .Wissenschaftliche Forschungsanwendungen

Inflammatory Breast Cancer (IBC) Treatment

CEP-37440 has been studied for its potential in treating Inflammatory Breast Cancer (IBC) , an aggressive form of advanced breast cancer. It functions as a dual inhibitor of focal adhesion kinase (FAK1) and anaplastic lymphoma kinase (ALK) . Research indicates that CEP-37440 can decrease the proliferation of IBC cell lines by blocking the autophosphorylation kinase activity of FAK1 . This suggests that CEP-37440 could be a valuable addition to combinational therapies for IBC treatment.

Triple-Negative Breast Cancer (TNBC) Management

CEP-37440 has shown efficacy in inhibiting the proliferation of triple-negative breast cancer (TNBC) cell lines. This is particularly significant as TNBC is a breast cancer subtype that lacks targeted therapies due to the absence of estrogen receptors, progesterone receptors, and HER2 . The compound’s ability to affect cell proliferation makes it a promising candidate for further research in TNBC treatment strategies.

Metastasis Prevention

In preclinical models, CEP-37440 has demonstrated the ability to inhibit the development of spontaneous metastases, particularly in the brain . This is crucial for IBC treatment, as this type of cancer is known for its rapid metastasis. By preventing the spread of cancer cells, CEP-37440 could improve survival rates and quality of life for patients with metastatic breast cancer.

Gene Expression Modulation

CEP-37440 affects the expression of genes related to apoptosis, interferon signaling, and cytokines . This indicates that the compound could be used to modulate gene expression in cancer cells, potentially leading to new approaches in cancer therapy that involve the regulation of specific genes associated with cell growth and survival.

Cellular Pathway Regulation

Research has found that CEP-37440 can differentially regulate genes involved in cellular pathways such as cell growth and proliferation, cell cycle, cell death and survival, and cellular movement . This suggests that CEP-37440 could be used to study and potentially control these pathways in cancer cells, offering insights into the mechanisms of cancer progression and providing new targets for therapy.

Combinational Therapy Research

The studies suggest that CEP-37440 could be more effective when used in combination with other therapies . This opens up avenues for research into combinational treatments that could be more effective than single-agent therapies. Understanding how CEP-37440 interacts with other drugs could lead to the development of more potent and targeted cancer treatment regimens.

Wirkmechanismus

Target of Action

CEP-37440 is a potent, orally active dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . FAK1 is a cytoplasmic tyrosine kinase that localizes to focal adhesions and controls a number of cell pathways including proliferation, viability, and survival . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .

Mode of Action

CEP-37440 decreases cell proliferation by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) . This inhibition of FAK1 and ALK disrupts their respective signaling pathways, leading to decreased cell proliferation .

Biochemical Pathways

The inhibition of FAK1 and ALK by CEP-37440 affects several biochemical pathways. In particular, it has been shown to regulate genes involved in functions such as cellular growth and proliferation, cell cycle, cell death and survival, and cellular movement and cell-to-cell signaling and interaction . Among them, TGFβ1 and MMP3 were down-regulated and DKK3, CAV1, and TFPI2 were up-regulated by CEP-37440 .

Pharmacokinetics

Analogues structurally related to alk inhibitors have been optimized for metabolic stability, leading to improved metabolic stability, pharmacokinetic parameters, and in vitro activity against clinically derived resistance mutations .

Result of Action

CEP-37440 has been found to be effective against some inflammatory breast cancer (IBC) cells that express high levels of phospho-FAK1 (Tyr397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 . In vivo, after 7 weeks of CEP-37440 treatment, the breast tumor xenografts were smaller in mice treated with CEP-37440 compared to the controls .

Eigenschaften

IUPAC Name |

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSHRERPHLTPEE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025939 | |

| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alk-fak inhibitor CEP-37440 | |

CAS RN |

1391712-60-9 | |

| Record name | CEP-37440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-37440 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEP-37440 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)

![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)

![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)